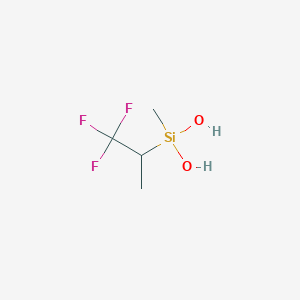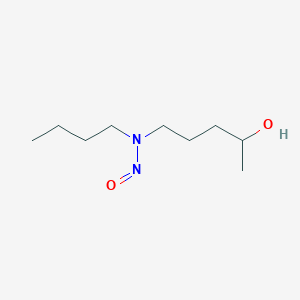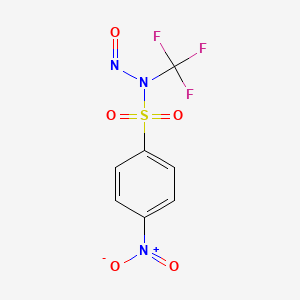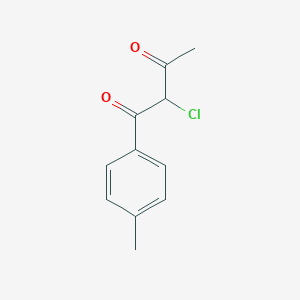
4,6-Octadien-1-ol, (4E,6E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Octadien-1-ol, (4E,6E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . It is characterized by the presence of two double bonds in the 4th and 6th positions of the octadien-1-ol chain, both in the E configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadien-1-ol, (4E,6E)- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-butadiene with formaldehyde in the presence of a catalyst to form the intermediate 4,6-octadienal. This intermediate is then reduced to 4,6-Octadien-1-ol, (4E,6E)- using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,6-Octadien-1-ol, (4E,6E)- typically involves large-scale chemical processes that ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Octadien-1-ol, (4E,6E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,6-octadienal or further to 4,6-octadienoic acid.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Octadienal, 4,6-Octadienoic acid
Reduction: Saturated alcohols
Substitution: Halides, esters
Applications De Recherche Scientifique
4,6-Octadien-1-ol, (4E,6E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,6-Octadien-1-ol, (4E,6E)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Octadien-3-ol, 3,7-dimethyl-: This compound has a similar structure but with different functional groups and positions of double bonds.
4,6-Octadien-3-one, 1-phenyl-: This compound has a phenyl group attached to the octadien chain, giving it different chemical properties
Propriétés
| 80106-30-5 | |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
octa-4,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-5,9H,6-8H2,1H3 |
Clé InChI |
YGBJEJWGTXEPQB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
